molecular formula C13H12FNO3 B11465558 N-{[5-(4-fluorophenyl)furan-2-yl]methyl}glycine

N-{[5-(4-fluorophenyl)furan-2-yl]methyl}glycine

Cat. No.: B11465558
M. Wt: 249.24 g/mol
InChI Key: XUVZDTOYOJFORO-UHFFFAOYSA-N
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Description

2-({[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)ACETIC ACID is a synthetic organic compound that features a furan ring substituted with a 4-fluorophenyl group and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)ACETIC ACID typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs a palladium catalyst and boronic acid derivatives under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and solvents that can be used in large-scale reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group.

    Substitution: Halogenation and other electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

2-({[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may serve as a lead compound for developing new pharmaceuticals with specific therapeutic targets.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring structure but lacks the phenyl and aminoacetic acid groups.

    4-Fluorophenylacetic acid: Contains the fluorophenyl group but does not have the furan ring.

    Aminoacetic acid (Glycine): The simplest amino acid, lacking the furan and phenyl groups.

Uniqueness

2-({[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)ACETIC ACID is unique due to its combination of a furan ring, a fluorophenyl group, and an aminoacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]acetic acid

InChI

InChI=1S/C13H12FNO3/c14-10-3-1-9(2-4-10)12-6-5-11(18-12)7-15-8-13(16)17/h1-6,15H,7-8H2,(H,16,17)

InChI Key

XUVZDTOYOJFORO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CNCC(=O)O)F

Origin of Product

United States

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